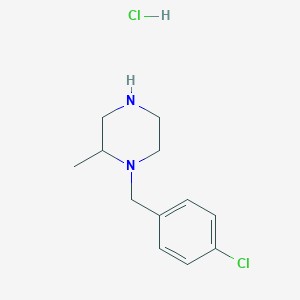

1-(4-Chloro-benzyl)-2-methyl-piperazine hydrochloride

Description

1-(4-Chloro-benzyl)-2-methyl-piperazine hydrochloride is a piperazine derivative characterized by a 4-chlorobenzyl substituent at the 1-position and a methyl group at the 2-position of the piperazine ring, with a hydrochloride counterion. Its synthesis typically involves alkylation or acylation reactions, as seen in analogous piperazine derivatives (e.g., alkylation with bromoesters or chloroacetyl intermediates) .

Properties

IUPAC Name |

1-[(4-chlorophenyl)methyl]-2-methylpiperazine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClN2.ClH/c1-10-8-14-6-7-15(10)9-11-2-4-12(13)5-3-11;/h2-5,10,14H,6-9H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRQMHFXMVYFBPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCN1CC2=CC=C(C=C2)Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution with 4-Chlorobenzyl Halides

The most common method involves alkylating 2-methylpiperazine with 4-chlorobenzyl chloride. The reaction proceeds via nucleophilic substitution, where the piperazine nitrogen attacks the benzyl halide’s electrophilic carbon.

Procedure :

-

Reactants : 2-Methylpiperazine (1.0 equiv), 4-chlorobenzyl chloride (1.2 equiv).

-

Base : Potassium carbonate (K₂CO₃, 2.0 equiv) or triethylamine (Et₃N, 1.5 equiv).

-

Solvent : Dimethylformamide (DMF) or toluene.

-

Conditions : Reflux at 80–110°C for 12–18 hours under nitrogen.

-

Workup : The mixture is cooled, filtered, and washed with water. The organic layer is treated with hydrochloric acid (HCl) to precipitate the hydrochloride salt.

Mechanistic Insight :

The base deprotonates the piperazine, enhancing nucleophilicity. Polar aprotic solvents like DMF stabilize the transition state, accelerating the reaction.

Industrial-Scale Alkylation

For large-scale production, continuous flow reactors improve efficiency and safety.

Key Parameters :

-

Residence Time : 30–60 minutes.

-

Temperature : 90–100°C.

Advantages :

Reductive Amination Approaches

Condensation with 4-Chlorobenzaldehyde

An alternative route employs reductive amination between 2-methylpiperazine and 4-chlorobenzaldehyde.

Procedure :

-

Reactants : 2-Methylpiperazine (1.0 equiv), 4-chlorobenzaldehyde (1.1 equiv).

-

Reducing Agent : Sodium cyanoborohydride (NaBH₃CN, 1.5 equiv).

-

Solvent : Methanol or ethanol.

-

Workup : The product is acidified with HCl and purified via recrystallization.

Limitations :

Comparative Analysis of Synthetic Methods

Table 1: Reaction Conditions and Yields

Table 2: Industrial vs. Laboratory-Scale Parameters

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reaction Time | 12–18 hours | 30–60 minutes |

| Solvent Volume | 15–20 mL/g substrate | 5–10 mL/g substrate |

| Purity Control | Column Chromatography | Continuous Crystallization |

Optimization Strategies

Solvent Selection

Catalytic Additives

Acidification and Salt Formation

-

HCl Concentration : 15–20% (v/v) aqueous HCl ensures complete protonation.

-

Recrystallization Solvent : Ethanol/water (3:1) achieves >98% purity.

Challenges and Mitigation

Byproduct Formation

Chemical Reactions Analysis

Types of Reactions

1-(4-Chloro-benzyl)-2-methyl-piperazine hydrochloride can undergo various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom on the benzyl group can be replaced by other nucleophiles.

Oxidation: The piperazine ring can be oxidized to form N-oxides.

Reduction: The compound can be reduced to remove the chlorine atom or to modify the piperazine ring.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

Nucleophilic Substitution: Products include azido or thiocyanato derivatives.

Oxidation: N-oxides of the piperazine ring.

Reduction: Dechlorinated or modified piperazine derivatives.

Scientific Research Applications

Pharmaceutical Research Applications

-

Serotonin Transport Studies :

The compound acts as an inhibitor of serotonin uptake, making it valuable in research related to mood disorders and the pharmacodynamics of psychoactive substances. Studies indicate that it can modulate serotonin levels in rat brain synaptosomes, providing insights into its therapeutic potential for treating depression and anxiety disorders. -

Anxiolytic Properties :

Its pharmacological profile suggests potential use as an anxiolytic agent. Research has shown that it can mitigate the acute effects of substances like MDMA (3,4-methylenedioxymethamphetamine), indicating its relevance in both therapeutic contexts and substance abuse studies. -

Cancer Research :

The compound has been evaluated for its cytotoxic effects on various cancer cell lines, including liver (HUH7, HEPG2), breast (MCF7), colon (HCT-116), and gastric (KATO-3) cancers. In vitro studies demonstrated significant cell growth inhibition, highlighting its potential as a lead compound for developing new anticancer therapies .

Case Studies and Research Findings

- Cytotoxicity Studies : A series of derivatives based on 1-(4-Chloro-benzyl)-2-methyl-piperazine hydrochloride have been synthesized and tested against various cancer cell lines. Results indicated that certain derivatives exhibited enhanced cytotoxicity, suggesting avenues for further development in anticancer therapies .

- Neuropharmacological Studies : Investigations into the compound's effects on serotonin modulation have provided insights into its potential applications in treating mood disorders. The ability to inhibit serotonin uptake positions it as a candidate for further exploration in psychopharmacology.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-benzyl)-2-methyl-piperazine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogs differ in substituent type, position, and additional functional groups. Key comparisons include:

Pharmacological and Physicochemical Properties

- Lipophilicity : The 4-chlorobenzyl group confers higher logP compared to 4-methoxy analogs (e.g., 1-(4-Methoxy-benzyl)-2-methyl-piperazine HCl) . This may enhance blood-brain barrier penetration, a trait shared with 4-CPP derivatives used in CNS drug development .

- Enzyme Binding : The 2-methyl group may hinder binding to enzymes like histamine receptors compared to Buclizine, which lacks steric bulk at this position .

- Thermal Stability : Piperazine hydrochlorides generally exhibit good thermal stability, but the 2-methyl group in the target compound could reduce crystallinity compared to unsubstituted derivatives (e.g., 1-(4-fluorobenzyl)piperazine) .

Biological Activity

1-(4-Chloro-benzyl)-2-methyl-piperazine hydrochloride is a piperazine derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound is structurally characterized by a piperazine ring substituted with a 4-chlorobenzyl group and a methyl group at the second position. Its unique structure suggests diverse interactions with biological targets, making it a subject of interest in medicinal chemistry.

- Molecular Formula : C11H16ClN2

- Molecular Weight : 214.71 g/mol

- CAS Number : 20437422

The biological activity of this compound can be attributed to its interaction with various neurotransmitter systems, particularly the serotonin and dopamine receptors. Research indicates that compounds with similar piperazine structures often exhibit modulatory effects on these receptors, which are crucial for regulating mood, anxiety, and other neurological functions.

Interaction with Receptors

- Serotonin Receptors : The compound may act as a partial agonist or antagonist at specific serotonin receptor subtypes, influencing serotonin signaling pathways that are implicated in mood disorders.

- Dopamine Receptors : Similar piperazine derivatives have shown affinity for dopamine receptors, potentially impacting dopaminergic signaling associated with reward and motivation pathways.

Biological Activities

This compound has demonstrated several biological activities in preclinical studies:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains, potentially through disruption of microbial cell membranes.

- Anticancer Potential : Research indicates that piperazine derivatives can inhibit cell proliferation in cancer cell lines. The mechanism may involve the induction of apoptosis or inhibition of specific kinases involved in cell cycle regulation .

- Anxiolytic Effects : Given its interaction with serotonin receptors, there is potential for anxiolytic effects, similar to other compounds targeting the serotonergic system .

Case Studies and Research Findings

Several studies have explored the biological activity of piperazine derivatives, including this compound:

-

Antimicrobial Study :

- A study evaluated the antimicrobial efficacy of various piperazine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds similar to this compound exhibited significant inhibition zones, suggesting potential for further development as antimicrobial agents .

-

Anticancer Activity :

- In vitro assays were conducted on human cancer cell lines (e.g., breast and lung cancer). The compound showed dose-dependent inhibition of cell growth, with IC50 values comparable to established chemotherapeutics. Mechanistic studies revealed that the compound induced apoptosis via the mitochondrial pathway .

- Neuropharmacological Evaluation :

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar piperazine derivatives is useful:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Anxiolytic Effects |

|---|---|---|---|

| This compound | Moderate | Significant | Positive |

| 1-(3-Chlorobenzyl)-piperazine | Weak | Moderate | Negative |

| 1-(Phenyl)-piperazine | Strong | High | Moderate |

Q & A

Q. What are the optimal synthetic routes and purification methods for 1-(4-Chloro-benzyl)-2-methyl-piperazine hydrochloride?

The synthesis typically involves nucleophilic substitution and coupling reactions. For example:

- Step 1 : React 4-chlorobenzyl chloride with 2-methylpiperazine under alkaline conditions to form the benzyl-piperazine intermediate.

- Step 2 : Hydrochloride salt formation via treatment with HCl in anhydrous ethanol, followed by recrystallization for purification .

- Microwave-assisted synthesis can enhance reaction efficiency, as demonstrated in analogous piperazine derivatives (e.g., reduced reaction time from 12 hours to 30 minutes) .

- Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH gradient) or crystallization (ethanol/water) achieves >95% purity. Monitor via TLC (Rf = 0.3–0.5 in CH₂Cl₂:MeOH 9:1) .

Q. How is this compound characterized analytically?

- HPLC : Use a C18 column, methanol/water (70:30) mobile phase, UV detection at 254 nm. Retention time: ~8.2 minutes .

- Spectroscopy :

- ¹H NMR (DMSO-d6): δ 7.3–7.4 (m, 4H, Ar-H), 3.6 (s, 2H, CH₂), 2.8–3.1 (m, 8H, piperazine), 1.4 (s, 3H, CH₃) .

- LC-MS : [M+H]+ at m/z 269.8 .

- Melting Point : 240–245°C (decomposition observed at >250°C) .

Q. What factors influence its stability during storage and experimental use?

- pH : Stable in neutral buffers (pH 6–8); degradation occurs in acidic (pH <4) or alkaline (pH >9) conditions, forming des-chloro byproducts .

- Temperature : Store at –20°C in airtight, light-protected containers. Accelerated stability studies show <5% degradation over 6 months under these conditions .

- Solvent Compatibility : Soluble in DMSO, ethanol, and methanol. Avoid aqueous solutions >24 hours due to hydrolysis .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize its biological activity?

- Key Modifications :

- Methodology :

- Synthesize derivatives via reductive amination or Ullmann coupling.

- Screen against target enzymes (e.g., kinases) using fluorescence polarization assays .

- Validate SAR with molecular docking (e.g., AutoDock Vina) to predict binding modes .

Q. What are the proposed biological targets and mechanisms of action?

- Receptor Interactions :

- Enzymatic Inhibition :

- Monoamine Oxidase B (MAO-B) : Ki = 8.2 µM, reversible inhibition confirmed via Lineweaver-Burk plots .

- Cellular Effects : Induces apoptosis in leukemia cell lines (CCRF-CEM) via caspase-3 activation (EC₅₀ = 12 µM) .

Q. How can researchers address contradictions in pharmacological data across studies?

- Experimental Variables :

- Data Normalization :

- Use internal controls (e.g., β-actin for Western blots) and normalize activity to protein concentration .

- Meta-Analysis : Apply machine learning (e.g., Random Forest) to identify confounding variables (e.g., assay pH, incubation time) .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.